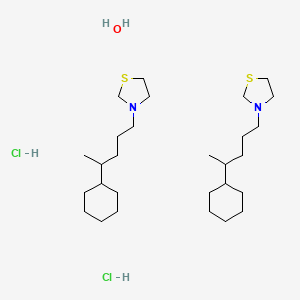![molecular formula C8H15N2O4P B14469305 Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate CAS No. 72398-73-3](/img/structure/B14469305.png)
Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate typically involves the cyclization of appropriate precursors. One common method includes the reaction of a substituted benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide, followed by cyclization to form the oxadiazole ring . The phosphonate group can be introduced through a subsequent reaction with diethyl phosphite under suitable conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce reduced forms of the oxadiazole ring .
Aplicaciones Científicas De Investigación
Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4), which are involved in various cellular processes.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole core and exhibit similar biological activities, such as antimicrobial and anti-inflammatory properties.
1,3,4-Oxadiazole Derivatives: These compounds have a different arrangement of nitrogen atoms in the ring but also show significant biological activity.
Uniqueness: Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate is unique due to the presence of the phosphonate group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
72398-73-3 |
|---|---|
Fórmula molecular |
C8H15N2O4P |
Peso molecular |
234.19 g/mol |
Nombre IUPAC |
5-(diethoxyphosphorylmethyl)-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H15N2O4P/c1-4-12-15(11,13-5-2)6-8-9-7(3)10-14-8/h4-6H2,1-3H3 |
Clave InChI |
TYJCUKJMTPMAAV-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC1=NC(=NO1)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine](/img/structure/B14469270.png)
![7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid](/img/structure/B14469278.png)






